molecular formula C19H21NO4 B13344246 rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Cat. No.: B13344246
M. Wt: 327.4 g/mol
InChI Key: BXLPJKGEJVAHON-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is a complex organic molecule that features a morpholine ring substituted with a phenylmethyl group and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common approach is the reaction of a morpholine derivative with a phenylmethyl halide under basic conditions to form the substituted morpholine. This intermediate can then be reacted with an ethoxyphenoxy derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one: A simpler analog with a morpholine ring and a ketone group.

    4-(4-Nitrophenyl)morpholin-3-one: A nitro-substituted derivative with different electronic properties.

Uniqueness

Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxyphenoxy and phenylmethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6R)-6-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one

InChI

InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1

InChI Key

BXLPJKGEJVAHON-IEBWSBKVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3

Origin of Product

United States

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